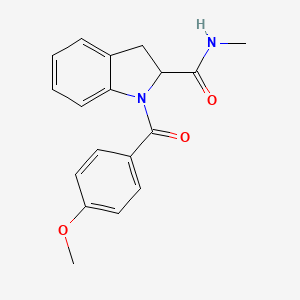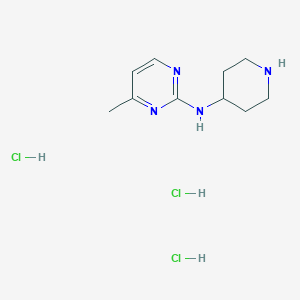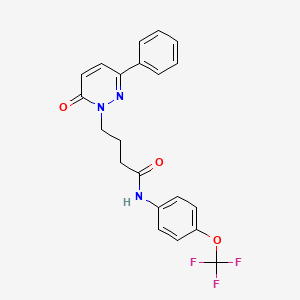![molecular formula C17H14ClNO5S2 B3010145 Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932353-97-4](/img/structure/B3010145.png)
Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate" is a chemically synthesized molecule that appears to be related to a family of compounds with potential biological activities. The related structures have been explored for their antimicrobial properties, as well as for their potential as anti-inflammatory agents. For instance, compounds with a similar benzothiophene moiety have shown significant antimicrobial activity against Trichophytons . Additionally, a structurally related molecule has been reported to possess anti-inflammatory activity, which suggests that the compound may also exhibit similar biological properties .
Synthesis Analysis
The synthesis of related benzothiophene compounds involves various chemical reactions. For example, 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was synthesized using a chemoselective reduction method with Et3SiH/I2 . The synthesis process typically includes characterizing the final product using techniques such as IR, NMR, and mass spectrometry to confirm the structure and purity of the compound. The synthesis of the compound would likely involve similar methodologies and characterization techniques.
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives is crucial for their biological activity. X-ray crystallography has been used to determine the structure of a related compound, methyl 5-chloro-2-methoxythieno[3,2-b]furan-3-carboxylate, which confirms the arrangement of atoms and functional groups within the molecule . This type of analysis is essential for understanding the interaction of the compound with biological targets and can provide insights into the design of more potent derivatives.
Chemical Reactions Analysis
Benzothiophene derivatives undergo various chemical reactions that can modify their structure and, consequently, their biological activity. For instance, chloromethylation reactions have been used to introduce chloromethyl groups into the benzothiophene core, which can then be further substituted to yield various derivatives . The reactivity of different positions on the benzothiophene ring can be influenced by the presence of substituents, such as methoxy groups, which can direct further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiophene derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the practical application of these compounds, including their formulation into pharmaceuticals. The presence of functional groups like sulfonylamide and carboxylate can affect the compound's acidity, hydrogen bonding potential, and interaction with biological molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis Routes and Intermediates
A notable application is the development of synthetic routes to benzofurans and benzothiophenes, which are core structures in many pharmacologically active compounds. For instance, Sheng, Fan, and Wu (2014) reported a facile and general route to 3-((trifluoromethyl)thio)benzofurans and benzothiophenes, demonstrating broad functional group tolerance in reactions promoted by BiCl3 (Sheng, Fan, & Wu, 2014). Such methodologies could be applicable for generating analogs of "Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate" for further study.
Potential Anti-inflammatory Applications
Research by Moloney (2000) into structurally related molecules, like 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonylamide, targets novel molecules as potential anti-inflammatory agents, suggesting a possible application area for our compound of interest in exploring new anti-inflammatory drugs (Moloney, 2000).
Chemical Transformations and Reactivity
Corral and Lissavetzky (1984) discussed reactions with methyl 3-hydroxythiophene-2-carboxylate, providing insights into the chemical reactivity of thiophene carboxylates, which could be relevant for understanding the reactivity and potential applications of "Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate" in synthetic chemistry (Corral & Lissavetzky, 1984).
Antimicrobial Activity
Nakazumi, Ueyama, Sonoda, and Kitao (1984) explored the synthesis of 3-(Substituted Methyl)-2-phenyl-4H-1-benzothiopyran-4-ones, which showed significant antimicrobial activity against Trichophytons, indicating that derivatives of benzothiophene carboxylates, similar to the compound , may have potential as antimicrobial agents (Nakazumi, Ueyama, Sonoda, & Kitao, 1984).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO5S2/c1-23-13-8-7-10(18)9-12(13)19-26(21,22)16-11-5-3-4-6-14(11)25-15(16)17(20)24-2/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEHKDSIURVITJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3010065.png)

![2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B3010067.png)
![Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate](/img/structure/B3010068.png)
![5-[(E)-2-[5-(2-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B3010073.png)


![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3010077.png)
![1-(3-methoxypropyl)-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3010079.png)
![1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3010081.png)

![1-(4-chlorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}cyclopentane-1-carboxamide](/img/structure/B3010085.png)